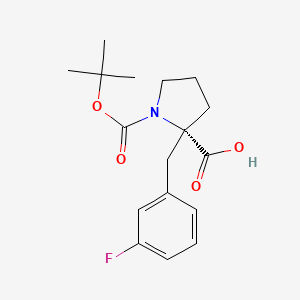

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1196886-62-0) is a chiral pyrrolidine-based amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₇H₂₂FNO₄, with a molecular weight of 323.36 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the 3-fluorobenzyl moiety introduces steric and electronic effects critical for applications in medicinal chemistry, such as protease inhibition or peptidomimetic drug design .

The compound is commercially available in varying quantities (250 mg to 1 g) and is characterized by high purity (>95%) in laboratory-grade supplies . Its stereochemical configuration (S at the 2-position) is essential for biological activity, as enantiomeric purity often dictates binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

(2S)-2-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWFREFSRRIXOC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661586 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(3-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196886-62-0 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(3-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the pyrrolidine ring.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the fluorobenzyl group or the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions are common, particularly for modifying the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

This compound serves as a chiral building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The presence of the pyrrolidine ring contributes to the biological activity of synthesized compounds, which often exhibit properties beneficial for treating conditions like depression and anxiety.

1.2 Proton Pump Inhibitors

Research indicates that pyrrole derivatives, including those derived from (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid, can function as proton pump inhibitors (PPIs). These compounds are crucial in managing gastric acid secretion and treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Chemical Synthesis Applications

2.1 Chiral Auxiliaries

The compound is utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it essential for producing enantiomerically pure substances, which are critical in drug development to ensure efficacy and reduce side effects.

2.2 Intermediate in Organic Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid is employed as an intermediate in various organic reactions, including:

- Nucleophilic substitutions: Facilitating the introduction of different functional groups.

- Coupling reactions: Serving as a precursor for more complex molecular architectures, particularly in the synthesis of peptides and other biologically relevant compounds.

Case Studies

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs differing in substituents, stereochemistry, or ring modifications.

Substituent Variations

Key Insights :

- The trifluoromethyl analog (CAS 1158750-61-8) exhibits increased molecular weight (379.37 vs. 323.36) and lipophilicity due to the -CF₃ group, which may improve membrane permeability in drug candidates .

Stereochemical Differences

| Compound Name | CAS Number | Stereochemistry | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | 1196886-62-0 | (S)-configuration at C2 | 323.36 | N/A |

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | 959579-74-9 | (2S,4R)-configuration | 323.37 | N/A |

Key Insights :

- The (2S,4R)-isomer (CAS 959579-74-9) shares the same molecular weight as the target compound but differs in spatial arrangement at the 4-position, which may influence conformational stability in peptide backbones .

Ring Modifications and Functional Group Replacements

Key Insights :

- Ring-fluorinated analogs (e.g., CAS 330945-23-8) position fluorine directly on the pyrrolidine ring, altering electronic properties and hydrogen-bonding capacity .

- Piperidine derivatives (e.g., CAS 26250-84-0) replace the 5-membered pyrrolidine with a 6-membered ring, affecting torsional angles and bioavailability .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzyl substituent. The presence of the fluorine atom may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid moiety allows for hydrogen bonding with target proteins, while the fluorobenzyl group may facilitate hydrophobic interactions, potentially modulating enzyme activity and influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Studies have shown that (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : There is evidence that this compound may exert neuroprotective effects, potentially through modulation of glutamate receptors, which are critical in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study conducted on the inhibition of a key enzyme involved in glucose metabolism demonstrated that (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid reduced enzyme activity by approximately 45% at a concentration of 50 µM. This suggests potential therapeutic applications for diabetes management.

- Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This positions it as a promising candidate for further development as an antibiotic.

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, treatment with (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This highlights its potential role in neuroprotective therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.